2-Amino-N-(2,5-difluorophenyl)acetamide

Übersicht

Beschreibung

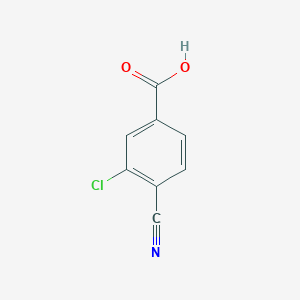

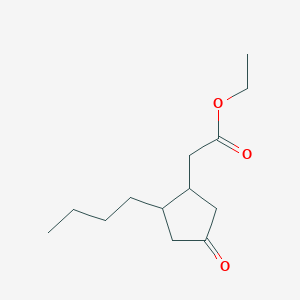

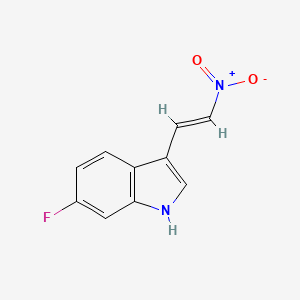

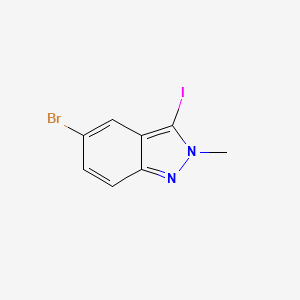

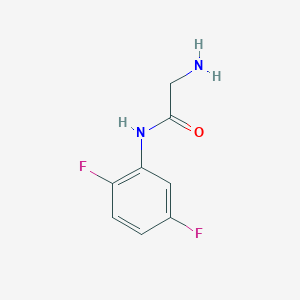

“2-Amino-N-(2,5-difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H8F2N2O . It has a molecular weight of 186.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-Amino-N-(2,5-difluorophenyl)acetamide” is 1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Amino-N-(2,5-difluorophenyl)acetamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the notable applications of related acetamide derivatives is in corrosion inhibition. For example, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies. These compounds, including variations like isoxazolidine and isoxazoline derivatives synthesized through 1,3-dipolar cycloaddition reactions, have shown promising results in inhibiting corrosion of steel in acidic and oil mediums (Yıldırım & Cetin, 2008).

Antioxidant Properties

Phenolic derivatives, including compounds structurally related to acetaminophen, salicylate, and 5-aminosalicylate, have been investigated for their role as inhibitors of lipid peroxidation. These compounds exhibit antioxidant activities by acting as peroxyl radical scavengers, suggesting potential applications in preventing oxidative stress-related damage (Dinis, Maderia, & Almeida, 1994).

Environmental Monitoring

2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in water samples. This application is crucial for monitoring environmental pollutants and ensuring water quality (Houdier, Perrier, Defrancq, & Legrand, 2000).

Catalysis and Synthesis

Compounds structurally similar to 2-Amino-N-(2,5-difluorophenyl)acetamide have been used in catalytic processes. For instance, the palladium(II)-catalyzed synthesis of various ring lactones and lactams through cyclocarbonylation methodology demonstrates the versatility of acetamide derivatives in facilitating complex organic reactions (Ali, Okuro, Vasapollo, & Alper, 1996).

Material Science

In the field of material science, novel photoinitiators based on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) have been synthesized for the preparation of poly(methyl methacrylate) hybrid networks. These materials show improved thermal stability and robustness, indicating potential applications in advanced coatings and nanocomposites (Batibay, Gunkara, Ocal, & Arsu, 2020).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “2-Amino-N-(2,5-difluorophenyl)acetamide” are not mentioned in the sources I found, the field of medicinal chemistry continues to explore the synthesis and development of new pharmaceutical compounds . This compound, like many others, could be a subject of future research for its potential therapeutic properties.

Eigenschaften

IUPAC Name |

2-amino-N-(2,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDRYZOTPDYMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2,5-difluorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.